molecular formula C15H12N4O4 B11537435 7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11537435
M. Wt: 312.28 g/mol
InChI Key: OBFYFFSIDFKAEO-UHFFFAOYSA-N
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Description

  • This compound belongs to the pyrano[2,3-d]pyrimidine family. Its chemical structure features an amino group (NH₂) at position 7, a methoxy group (OCH₃) at position 5 of the phenyl ring, and a cyano group (CN) at position 6.
  • The fused pyrano ring system contributes to its unique properties and potential applications.
  • Preparation Methods

      Synthetic Routes: Several synthetic routes exist for this compound. One approach involves the condensation of an appropriate halo compound (e.g., 7-amino-5-halo-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine) with active methylene compounds (e.g., thiobarbituric acid derivatives) at the C-5 position.

      Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of base or acid catalysts.

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves scalable reactions and purification steps.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.

  • Scientific Research Applications

      Antimicrobial Properties: Some pyrano[2,3-d]pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.

      Cytotoxicity: Certain compounds show promising cytotoxic effects against cancer cells (e.g., Caco-2 cells) while sparing normal cells (e.g., Vero cells).

      Drug Development: Researchers explore these derivatives as potential drug candidates due to their diverse biological activities.

  • Mechanism of Action

    • The exact mechanism varies based on the specific derivative. they likely interact with cellular targets, affecting pathways related to cell growth, proliferation, or metabolism.
  • Comparison with Similar Compounds

      Uniqueness: The combination of the pyrano ring system, amino group, and methoxyphenyl substituent sets this compound apart.

      Similar Compounds: Other pyrano[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d:6,5-d’]dipyrimidinone and related structures, share similarities but lack the exact substitution pattern.

    Remember that further research and experimental validation are essential to fully understand this compound’s potential

    Properties

    Molecular Formula

    C15H12N4O4

    Molecular Weight

    312.28 g/mol

    IUPAC Name

    7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

    InChI

    InChI=1S/C15H12N4O4/c1-22-9-5-3-2-4-7(9)10-8(6-16)12(17)23-14-11(10)13(20)18-15(21)19-14/h2-5,10H,17H2,1H3,(H2,18,19,20,21)

    InChI Key

    OBFYFFSIDFKAEO-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N

    Origin of Product

    United States

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